molecular formula C13H11N3O3 B5589986 4-nitro-N-(pyridin-3-ylmethyl)benzamide

4-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5589986
M. Wt: 257.24 g/mol
InChI Key: SOWWQELCDCDJDH-UHFFFAOYSA-N
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Description

4-nitro-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H11N3O3 It is characterized by the presence of a nitro group attached to a benzamide structure, which is further linked to a pyridinylmethyl group

Scientific Research Applications

4-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Oxidation: The benzamide moiety can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 4-amino-N-(pyridin-3-ylmethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-nitro-N-(pyridin-3-ylmethyl)benzamide is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The benzamide moiety can form hydrogen bonds with proteins, potentially affecting their function. The pyridinylmethyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(pyridin-2-ylmethyl)benzamide
  • 4-methyl-3-nitro-N-(pyridin-4-ylmethyl)benzamide

Uniqueness

4-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the nitro and pyridinylmethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group at the 4-position of the benzamide ring and the pyridinylmethyl group at the 3-position of the pyridine ring allows for unique interactions and applications in various fields.

Properties

IUPAC Name

4-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(15-9-10-2-1-7-14-8-10)11-3-5-12(6-4-11)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWWQELCDCDJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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